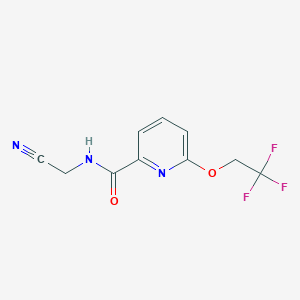
N-(Cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide, also known as BMS-986177, is a small molecule inhibitor that has been developed for the treatment of various inflammatory diseases. It is a potent and selective inhibitor of TYK2 (tyrosine kinase 2), which is a member of the Janus kinase (JAK) family of enzymes. TYK2 plays a crucial role in the signaling pathways of various cytokines, such as IL-12, IL-23, and type I interferons. Therefore, the inhibition of TYK2 has the potential to modulate the immune response and reduce inflammation.
Wirkmechanismus
N-(Cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide is a selective inhibitor of TYK2, which is a member of the JAK family of enzymes. TYK2 plays a crucial role in the signaling pathways of various cytokines, such as IL-12, IL-23, and type I interferons. By inhibiting TYK2, N-(Cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide can modulate the immune response and reduce inflammation.
Biochemische Und Physiologische Effekte
N-(Cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide has been shown to reduce inflammation in preclinical models of various inflammatory diseases, such as psoriasis and inflammatory bowel disease. Furthermore, N-(Cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide has also been shown to improve disease symptoms and reduce disease activity in human clinical trials for the treatment of psoriasis and psoriatic arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
N-(Cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide is a potent and selective inhibitor of TYK2, which makes it a valuable tool for studying the role of TYK2 in various inflammatory diseases. However, like any other small molecule inhibitor, N-(Cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide has limitations in terms of its specificity and off-target effects. Therefore, it is important to use N-(Cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide in combination with other techniques, such as genetic knockout or knockdown, to validate its effects on TYK2.
Zukünftige Richtungen
There are several potential future directions for the research on N-(Cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide. Firstly, N-(Cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide could be studied in other preclinical models of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Secondly, N-(Cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide could be studied in combination with other inhibitors of the JAK-STAT pathway, such as JAK inhibitors or STAT inhibitors, to identify potential synergistic effects. Finally, N-(Cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide could be studied in combination with other immunomodulatory agents, such as biologics or cell therapies, to identify potential combination therapies for the treatment of inflammatory diseases.
Synthesemethoden
The synthesis of N-(Cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide involves several steps, including the reaction of 2-bromo-6-(2,2,2-trifluoroethoxy)pyridine with cyanomethyl magnesium bromide, followed by the reaction with 2-carboxylic acid. The final product is obtained after several purification steps, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(Cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide has been extensively studied in preclinical models of various inflammatory diseases, such as psoriasis and inflammatory bowel disease. In these models, N-(Cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide has been shown to reduce inflammation and improve disease symptoms. Furthermore, N-(Cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide has also been studied in human clinical trials for the treatment of psoriasis and psoriatic arthritis. In these trials, N-(Cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide demonstrated efficacy in reducing disease activity and improving patient outcomes.
Eigenschaften
IUPAC Name |
N-(cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3O2/c11-10(12,13)6-18-8-3-1-2-7(16-8)9(17)15-5-4-14/h1-3H,5-6H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHMKXQPPUSKDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)OCC(F)(F)F)C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(Trifluoromethyl)pyridin-2-yl]sulfanylacetamide](/img/structure/B2890369.png)
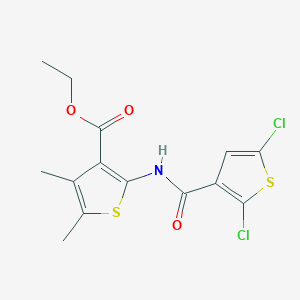
![Isopropyl 2-(1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate](/img/structure/B2890371.png)
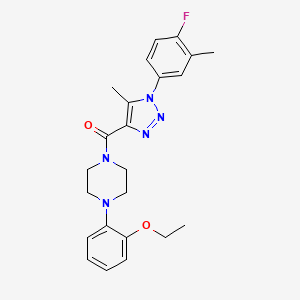
![N-(2-(benzo[d]oxazol-2-yl)phenyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2890375.png)
![2-(2-fluorophenoxy)-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)propanamide](/img/structure/B2890376.png)
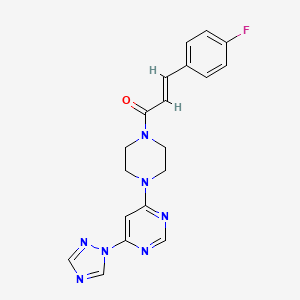
![N-benzhydryl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2890381.png)
![3-(2-Chlorophenyl)-5-{2-[3-(methylsulfanyl)anilino]vinyl}-4-isoxazolecarbonitrile](/img/structure/B2890382.png)
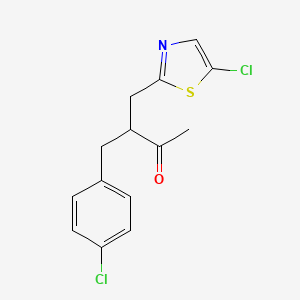
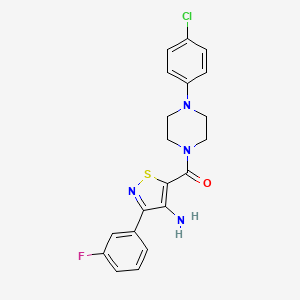
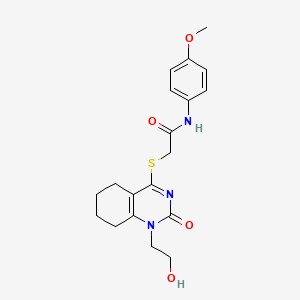
![2-chloro-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2890389.png)
![3-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}propanoic acid](/img/structure/B2890392.png)